Cas no 573704-66-2 (trans-Cyclopentane-1,3-diamine)

trans-Cyclopentane-1,3-diamine structure
573704-66-2 structure
Product Name:trans-Cyclopentane-1,3-diamine
CAS No:573704-66-2
MF:C5H12N2
MW:100.162180900574
CID:946901
PubChem ID:55283921
Update Time:2025-11-01

trans-Cyclopentane-1,3-diamine Chemical and Physical Properties

Names and Identifiers

    • trans-Cyclopentane-1,3-diamine
    • TRANS-1,3-CYCLOPENTANEDIAMINE
    • DTXSID70717416
    • SCHEMBL16338940
    • AKOS006347382
    • (1R,3R)-Cyclopentane-1,3-diamine
    • 1800560-57-9
    • 573704-66-2
    • G87939
    • MDL: MFCD26793852
    • Inchi: 1S/C5H12N2/c6-4-1-2-5(7)3-4/h4-5H,1-3,6-7H2/t4-,5-/m1/s1
    • InChI Key: ZQWRZCZEOLZBQF-RFZPGFLSSA-N
    • SMILES: N[C@@H]1CC[C@H](C1)N

Computed Properties

  • Exact Mass: 100.1
  • Monoisotopic Mass: 100.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 55.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52A^2
  • XLogP3: -0.7

Experimental Properties

  • Density: 0.964±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 172.7±8.0 ºC (760 Torr),
  • Flash Point: 65.8±17.9 ºC,
  • Solubility: Soluble (310 g/l) (25 º C),

trans-Cyclopentane-1,3-diamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB04449-1g
trans-1,3-Cyclopentanediamine
573704-66-2 95%
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$776 2023-09-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
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trans-1,3-Cyclopentanediamine
573704-66-2 95%
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Additional information on trans-Cyclopentane-1,3-diamine

trans-Cyclopentane-1,3-diamine (CAS No.573704-66-2): A Versatile Building Block in Medicinal Chemistry and Material Science

trans-Cyclopentane-1,3-diamine, with the chemical formula C5H12N2 and CAS number 573704-66-2, represents a critical compound in the field of organic synthesis. This molecule is characterized by its cyclic structure containing two amine groups positioned in a trans configuration. The unique spatial arrangement of the amine functionalities makes it a valuable scaffold for the development of pharmaceuticals, agrochemicals, and advanced materials. Recent studies have highlighted its potential in modulating protein-protein interactions and its role in the design of bioactive molecules with enhanced pharmacokinetic properties.

The trans-Cyclopentane-1,3-diamine molecule exhibits a symmetrical geometry due to the trans-orientation of its two nitrogen atoms. This structural feature is crucial for its reactivity, as it allows for the formation of diverse derivatives through nucleophilic substitution and cross-coupling reactions. Researchers have demonstrated that the stereochemistry of this compound significantly influences its biological activity, making it a preferred candidate for the synthesis of chiral drugs with high enantiomeric purity. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that trans-Cyclopentane-1,3-diamine-based derivatives exhibited improved selectivity for G-protein coupled receptors (GPCRs), a class of targets implicated in numerous diseases.

Recent advancements in synthetic methodologies have enabled the scalable production of trans-Cyclopentane-1,3-diamine with high stereoselectivity. One notable approach involves the use of chiral catalysts in asymmetric hydrogenation reactions, which allows for the controlled formation of the trans configuration. This method has been successfully applied in the synthesis of several pharmaceutical intermediates, including those targeting neurodegenerative disorders and metabolic syndromes. A 2022 review in Organic & Biomolecular Chemistry emphasized the importance of stereocontrolled synthesis in optimizing the therapeutic potential of such compounds.

The pharmacological applications of trans-Cyclopentane-1,3-diamine are expanding rapidly. Its ability to act as a scaffold for the development of small molecule inhibitors has been explored in the context of cancer therapy. For example, a 2023 preclinical study demonstrated that trans-Cyclopentane-1,3-diamine-derived compounds showed potent antitumor activity against pancreatic cancer cells by targeting the epidermal growth factor receptor (EGFR). Additionally, its role in modulating ion channels has been investigated for potential applications in the treatment of neurological disorders such as epilepsy and chronic pain.

From a materials science perspective, trans-Cyclopentane-1,3-diamine has emerged as a key component in the design of functional polymers and nanomaterials. Its high reactivity and structural versatility make it suitable for the synthesis of polyamides, polyurethanes, and other materials with tunable mechanical and thermal properties. A 2023 study in Advanced Materials highlighted the use of trans-Cyclopentane-1,3-diamine as a crosslinking agent in the development of biocompatible hydrogels for tissue engineering applications. These materials exhibit excellent biocompatibility and can be tailored to mimic the extracellular matrix, making them promising candidates for regenerative medicine.

The chemical stability of trans-Cyclopentane-1,3-diamine under various reaction conditions has been extensively studied. Its resistance to hydrolysis and oxidation makes it a preferred choice for applications requiring long-term stability. Researchers have also explored its compatibility with different solvents and reaction media, which is critical for its use in industrial-scale synthesis. A 2022 study in Chemical Communications reported the successful synthesis of trans-Cyclop,entane-1,3-diamine-based materials under mild conditions, demonstrating its potential for sustainable chemical processes.

Recent computational studies have provided insights into the molecular interactions of trans-Cyclopentane-1,3-diamine with biological targets. Molecular docking simulations have shown that its amine groups can form hydrogen bonds with key residues in protein binding sites, enhancing its affinity for target molecules. A 2023 paper in Computational and Structural Chemistry used machine learning algorithms to predict the binding affinities of trans-Cyclopentane-1,3-diamine-derived compounds, which has accelerated the discovery of novel drug candidates. These computational tools are becoming increasingly important in the rational design of pharmaceuticals.

The environmental impact of trans-Cyclopentane-1,3-diamine and its derivatives has also been a focus of recent research. Studies have investigated its biodegradability and potential toxicity to aquatic organisms. A 2023 report in Environmental Science & Technology found that trans-Cyclopentane-1,3-diamine is readily biodegradable under natural conditions, which is a significant advantage for its use in green chemistry applications. These findings underscore the importance of sustainable practices in the synthesis and application of such compounds.

Looking ahead, the future of trans-Cyclopentane-1,3-diamine research is likely to be shaped by interdisciplinary approaches combining synthetic chemistry, computational modeling, and biological testing. The development of new catalytic systems and green synthesis methods will further enhance its utility in both pharmaceutical and materials science. As the demand for innovative therapies and sustainable materials grows, trans-Cyclopentane-1,3-diamine is poised to play a pivotal role in addressing global health and environmental challenges.

In conclusion, trans-Cyclopentane-1,3-diamine is a versatile compound with significant potential in multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for the development of new drugs, materials, and technologies. As research continues to uncover its properties and applications, the importance of this compound in advancing scientific innovation is expected to grow even further.

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